molecular formula C29H30N4O3S B2979134 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide CAS No. 1115549-05-7

4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide

Cat. No.: B2979134
CAS No.: 1115549-05-7
M. Wt: 514.64
InChI Key: GEJBQOZRQCTFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic organic molecule featuring a quinazolinone core substituted with a sulfanyl acetamide group at position 2, a 4-ethylphenyl carbamoyl moiety, and an N-propylbenzamide at position 3. The structural complexity of this compound suggests possible applications in targeting enzymes or receptors via hydrogen bonding (via the carbamoyl and amide groups) and hydrophobic interactions (via the aromatic and alkyl substituents).

Properties

IUPAC Name

4-[[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3S/c1-3-17-30-27(35)22-13-9-21(10-14-22)18-33-28(36)24-7-5-6-8-25(24)32-29(33)37-19-26(34)31-23-15-11-20(4-2)12-16-23/h5-16H,3-4,17-19H2,1-2H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJBQOZRQCTFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide typically involves multiple steps, including the formation of the quinazolinone core, introduction of the carbamoyl group, and subsequent functionalization with the sulfanyl and benzamide groups. Common synthetic routes may involve:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Carbamoyl Group: This step involves the reaction of the quinazolinone intermediate with 4-ethylphenyl isocyanate in the presence of a base such as triethylamine.

    Functionalization with Sulfanyl Group: The carbamoyl intermediate is then reacted with a thiol compound, such as methylthiol, under mild conditions to introduce the sulfanyl group.

    Formation of Benzamide Group: The final step involves the reaction of the intermediate with N-propylbenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.

    Modulation of Signaling Pathways: Interacting with signaling molecules and receptors to modulate cellular pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the quinazolinone core, substituent positions, and functional groups. Below is a detailed comparison using analogs from and related studies:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound ID/Name Core Structure Substituents (Position 2) Substituents (Position 3/4) Key Functional Groups Potential Applications/Properties
Target Compound: 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide Quinazolinone (4-oxo-3,4-dihydro) Sulfanyl acetamide with 4-ethylphenyl carbamoyl 3-methyl-N-propylbenzamide Carbamoyl, sulfanyl, amide Hypothesized kinase inhibition, high lipophilicity
477329-16-1: 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazolinone Sulfanyl acetamide with 4-chlorophenyl 3-(4-chlorophenyl) Sulfamoyl, acetamide Antimicrobial (sulfamoyl group enhances solubility)
477332-90-4: N-[1,1'-Biphenyl]-2-YL-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide Quinazolinone Sulfanyl acetamide with biphenyl 3-(4-methylphenyl) Biphenyl, methylphenyl Enhanced aromatic stacking interactions
476485-74-2: N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole (non-quinazolinone) Sulfanyl acetamide with 4-chlorophenyl 4-(4-methylphenyl) triazole Triazole, benzyloxy Possible photostability due to triazole core

Key Findings :

Substituent Effects on Reactivity and Solubility: The target compound’s 4-ethylphenyl carbamoyl group likely increases lipophilicity compared to the 4-chlorophenyl (477329-16-1) or 4-methylphenyl (477332-90-4) analogs. This may enhance membrane permeability but reduce aqueous solubility .

Core Structure Variations: The triazole-based analog (476485-74-2) diverges from quinazolinone, suggesting altered electronic properties and metabolic stability. Triazoles are less prone to hydrolysis than quinazolinones, which may improve pharmacokinetics .

Functional Group Contributions :

  • The N-propylbenzamide in the target compound introduces a flexible alkyl chain, contrasting with rigid aromatic substituents (e.g., biphenyl in 477332-90-4). This flexibility might modulate binding kinetics in biological targets .

Research Implications and Gaps

  • Quinazolinones with aromatic substituents may similarly persist in dust or organic coatings, warranting studies on their environmental fate .
  • Atmospheric Reactivity: –4 discuss VOC oxidation mechanisms. Though the target compound is non-volatile due to its size, its degradation products (e.g., via sulfanyl group oxidation) could contribute to secondary organic aerosol (SOA) formation under specific conditions .

Biological Activity

The compound 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

This compound features a quinazolinone core, which is known for its diverse biological activities. The structure can be broken down into several functional groups:

  • Quinazolinone Core : This moiety is associated with various pharmacological effects.
  • Carbamoyl Group : Enhances solubility and bioavailability.
  • Sulfanyl Group : May contribute to its reactivity and interaction with biological targets.
  • Benzamide Group : Often linked to anticancer properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinazolinones can induce apoptosis in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The mechanism involves:

  • Induction of Apoptosis : Triggering programmed cell death through the activation of apoptotic pathways.
  • Inhibition of DNA Synthesis : Causing DNA damage that leads to cell death.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research has demonstrated that certain benzamide derivatives exhibit potent activity against a range of microbial pathogens. This effect is believed to be due to:

  • Disruption of Cell Membranes : Interfering with the integrity of microbial membranes.
  • Inhibition of Key Enzymes : Targeting enzymes crucial for microbial survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Signaling Pathway Modulation : It can interact with receptors or signaling molecules, altering cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that similar quinazolinone derivatives induced apoptosis in MCF-7 cells via ROS generation and DNA damage .
Study 2Showed antimicrobial efficacy against Staphylococcus aureus, attributed to membrane disruption .
Study 3Investigated the structure-activity relationship (SAR) revealing that modifications in the benzamide group significantly enhanced anticancer potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.